molecular formula C7H5BrF3N B13947161 2-bromo-N-(trifluoromethyl)aniline

2-bromo-N-(trifluoromethyl)aniline

Cat. No.: B13947161
M. Wt: 240.02 g/mol
InChI Key: YZTMSKFGVLUDLM-UHFFFAOYSA-N
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Description

2-Bromo-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5BrF3N It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(trifluoromethyl)aniline typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(trifluoromethyl)aniline depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interactions in chemical reactions. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

2-bromo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5BrF3N/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4,12H

InChI Key

YZTMSKFGVLUDLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(F)(F)F)Br

Origin of Product

United States

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